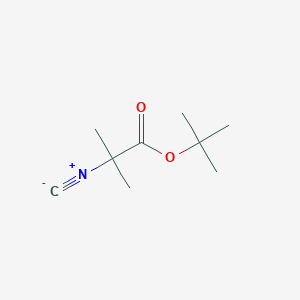

Tert-butyl 2-isocyano-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-isocyano-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)10-6/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKLPOLDYHNBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Isocyano 2 Methylpropanoate and Analogous Alpha Isocyano Esters

Classical and Modern Approaches to Alpha-Isocyano Carboxylates

The formation of the alpha-isocyano carboxylate core is a key step that has been approached through various synthetic strategies. These methods range from traditional dehydration reactions to more sophisticated chemo- and regioselective routes.

Dehydration of N-Formylated Alpha-Amino Esters

A prevalent and well-established method for the synthesis of isocyanides is the dehydration of N-formylated precursors. nih.govnih.gov This approach is particularly applicable to the synthesis of alpha-isocyano esters, starting from the corresponding N-formylated alpha-amino esters. The reaction involves the removal of a molecule of water from the formamide (B127407) group to yield the isocyano functionality.

A variety of dehydrating agents have been employed for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base being one of the most common. nih.govdigitellinc.com Other reagents such as phosgene, diphosgene, and triphosgene (B27547) have also been utilized, often in conjunction with a base like triethylamine (B128534) or N-methyl morpholine (B109124). nih.gov More recent developments have introduced milder and more efficient protocols. For instance, the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) provides a convenient method under ambient conditions. organic-chemistry.org Additionally, chlorophosphate compounds in the presence of tertiary amine bases have been shown to produce isocyanides in high yields. organic-chemistry.org To enhance reaction rates and efficiency, microwave-assisted dehydration of formamides has also been explored, significantly reducing reaction times. digitellinc.comorganic-chemistry.org

| Dehydrating Agent | Base | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Tertiary amines (e.g., triethylamine) | 0 °C to room temperature | nih.gov |

| Phosgene/Diphosgene | N-methyl morpholine (NMM) | Varies | nih.gov |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Tertiary amines | Ambient temperature | organic-chemistry.org |

| Chlorophosphate compounds | Tertiary amines | Varies | organic-chemistry.org |

Preparation through Carbylamine Reactions and Modified Protocols

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classical method for the preparation of isocyanides from primary amines. wikipedia.orgquora.comvaia.com This reaction involves the treatment of a primary amine with chloroform (B151607) (CHCl₃) and a strong base, typically potassium hydroxide (B78521) (KOH). allaboutchemistry.nettestbook.com The key reactive intermediate in this transformation is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from the reaction of chloroform with the base. wikipedia.orgquora.com The dichlorocarbene then reacts with the primary amine in a series of steps to form the isocyanide. wikipedia.org

This method can be adapted for the synthesis of alpha-isocyano esters by using the corresponding alpha-amino ester as the primary amine starting material. The reaction is particularly notable for its specificity to primary amines, making it a useful diagnostic test for this functional group. wikipedia.orgtestbook.com Modern modifications of the carbylamine reaction have focused on improving safety and efficiency. For example, the use of a phase-transfer catalyst can facilitate the reaction between the aqueous base and the organic-soluble reactants. wikipedia.org Furthermore, microwave-assisted Hofmann carbylamine reactions have been developed to significantly reduce reaction times from hours to minutes and often result in higher yields without the need for extensive purification. digitellinc.com

| Reagents | Key Intermediate | Noteworthy Features | Reference |

| Primary amine, Chloroform, Strong base (e.g., KOH) | Dichlorocarbene (:CCl₂) | Specific to primary amines | wikipedia.orgtestbook.com |

| Phase-transfer catalyst | Dichlorocarbene (:CCl₂) | Improved efficiency for biphasic reactions | wikipedia.org |

| Microwave irradiation | Dichlorocarbene (:CCl₂) | Reduced reaction times, higher yields | digitellinc.com |

Development of Chemo- and Regioselective Synthesis Routes

The development of synthetic routes that offer high chemo- and regioselectivity is crucial for the synthesis of complex molecules. In the context of alpha-isocyano esters, this involves the selective formation of the isocyano group at a specific position and in the presence of other reactive functional groups.

One notable example is the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to ortho-quinone diimides. This reaction proceeds with excellent yields and regioselectivities, affording α,α-diarylisocyano esters. acs.orgnih.gov The isocyano group can subsequently be hydrolyzed to the corresponding amino acid, providing access to α,α-diaryl-α-amino esters. acs.org This methodology highlights the ability to perform selective C-C bond formation at the α-position of an isocyanoacetate.

Furthermore, stereoselective reactions involving α-substituted isocyanoacetate esters have been developed. For instance, organocatalytic Michael additions of α-aryl isocyanoacetates to aurone-derived azadienes have been shown to proceed with high diastereo- and enantioselectivity. researchgate.net Such methods are valuable for the synthesis of chiral α,α-disubstituted α-amino ester derivatives with multiple stereocenters. The ability to control the stereochemistry at the α-carbon is of significant importance in the synthesis of biologically active compounds.

Strategies for Introducing the Tert-Butyl Ester Moiety

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under a wide range of conditions and its facile removal under acidic conditions. nii.ac.jp The introduction of this bulky ester group onto an isocyano acid or through modification of a pre-existing ester requires specific synthetic strategies.

Direct Esterification Techniques for Isocyano Acids

The direct esterification of a carboxylic acid with tert-butanol (B103910) is a straightforward approach to forming a tert-butyl ester. However, this reaction can be challenging for isocyano acids due to the potential for side reactions involving the isocyano group. One effective method for the tert-butylation of carboxylic acids that could be applicable to isocyano acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (AcOtBu). nii.ac.jporganic-chemistry.org In this system, tert-butyl acetate serves as both the solvent and the tert-butylating agent, and the reaction proceeds under relatively mild conditions. nii.ac.jp This method has been shown to be effective for a variety of carboxylic acids, including those with sensitive functional groups. organic-chemistry.org Another approach involves the in situ formation of benzotriazole (B28993) esters from the carboxylic acid, which then efficiently react with tert-butyl alcohol in the presence of a base like 4-(dimethylamino)pyridine (DMAP).

Transesterification and Protecting Group Strategies

Transesterification is another viable strategy for introducing the tert-butyl ester group. This involves the conversion of a more readily available ester, such as a methyl or ethyl ester, into the desired tert-butyl ester. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of synthesizing tert-butyl 2-isocyano-2-methylpropanoate, one could envision the transesterification of methyl 2-isocyano-2-methylpropanoate with tert-butanol. Lipase-catalyzed transesterification has also been explored, for instance, in the production of biodiesel where tert-butanol can be used as a solvent to mitigate the negative effects of excess methanol. nih.gov

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functionalities and ensure selective transformations. wikipedia.orgorganic-chemistry.org For example, in the synthesis of the precursor N-formylated alpha-amino ester, the carboxylic acid group might be protected as a different ester (e.g., a benzyl (B1604629) ester) while the amino group is formylated. Following the dehydration to form the isocyano group, the protecting group on the carboxylic acid can be removed, and the tert-butyl ester can then be introduced. The choice of protecting groups is critical and an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed. wikipedia.orgrsc.org

| Strategy | Reagents/Catalysts | Key Features | Reference |

| Direct Esterification | Bis(trifluoromethanesulfonyl)imide (Tf₂NH), tert-butyl acetate | Mild conditions, tert-butyl acetate as reagent and solvent | nii.ac.jporganic-chemistry.org |

| Transesterification (Acid-catalyzed) | Acid catalyst (e.g., H₂SO₄), tert-butanol | Equilibrium-driven process | masterorganicchemistry.com |

| Transesterification (Base-catalyzed) | Base catalyst (e.g., NaOtBu), tert-butanol | Nucleophilic acyl substitution mechanism | masterorganicchemistry.com |

| Protecting Group Strategy | Various protecting groups (e.g., Boc, Cbz, Fmoc) | Allows for selective reactions on multifunctional molecules | wikipedia.orgrsc.orgresearchgate.net |

Optimization of Reaction Conditions and Yields for Alpha-Isocyano Ester Synthesis

The efficient synthesis of sterically hindered α,α-disubstituted alpha-isocyano esters, such as this compound, is crucial for their application as precursors in the synthesis of α,α-disubstituted α-amino acids. The optimization of reaction conditions is paramount to achieving high yields and purity, particularly given the challenges associated with the formation of quaternary carbon centers. Research in this area has focused on several key parameters, including the choice of catalyst, solvent, temperature, and the nature of the reactants.

Detailed research into the synthesis of analogous α-aryl-isocyanoacetates has shed light on effective optimization strategies that are applicable to the broader class of α,α-disubstituted alpha-isocyano esters. A notable advancement is the use of silver catalysis in the arylation of α-substituted-α-isocyanoesters. acs.orgnih.gov

Initial investigations into the reaction of methyl 2-isocyano-2-phenylacetate with an o-benzoquinone diimide in dichloromethane (B109758) at room temperature showed the formation of the desired product, but the reaction was slow, requiring 24 hours to achieve a 70% yield. acs.orgnih.gov A significant improvement was observed with the introduction of a catalytic amount of silver(I) oxide (Ag₂O). The addition of just 5 mol % of Ag₂O dramatically accelerated the reaction, leading to a quantitative yield in only one hour. acs.orgnih.gov This catalytic effect is attributed to the coordination of the silver ion to the isocyano group, which enhances the acidity of the α-proton and facilitates the subsequent reaction. acs.orgnih.gov

The optimization of this catalytic system is highlighted in the following table, which compares the reaction with and without the catalyst.

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| None | 24 | 70 |

| 5 mol % Ag₂O | 1 | 100 |

Further research has demonstrated the robustness of this silver-catalyzed methodology across a range of substrates, indicating its potential applicability for the synthesis of dialkyl-substituted analogs like this compound. The reaction conditions—typically involving dichloromethane as a solvent at room temperature—are mild and conducive to a variety of functional groups. acs.orgnih.gov

The electronic nature of the substituents on the starting α-aryl-isocyanoacetate also plays a role in the reaction yield. Isocyanoacetates with electron-donating groups on the aromatic ring, such as a p-methoxy group, have been shown to increase the yield of the corresponding α,α-disubstituted product. Conversely, the presence of electron-withdrawing groups like halogens or nitro groups can lead to slightly lower, yet still good, yields. acs.orgnih.gov This suggests that fine-tuning the electronic properties of the starting materials is another avenue for optimizing the synthesis of these compounds.

The following table summarizes the yields obtained for various substituted methyl 2-isocyano-2-phenylacetates under optimized silver-catalyzed conditions.

| Substituent on Phenyl Ring | Product | Yield (%) |

|---|---|---|

| p-methoxy | 3ca | 96 |

| p-chloro | 3da | 74 |

| p-nitro | 3ea | 74 |

| o-nitro | 3fa | 88 |

Moreover, the methodology has been successfully extended to α-alkyl isocyanoacetate esters, which are direct analogs of this compound. For instance, the reaction of methyl 2-isocyanopropanoate under the same silver-catalyzed conditions resulted in a 76% yield of the corresponding α-alkyl-α-aryl amino acid precursor. acs.orgnih.gov This finding is particularly relevant as it demonstrates the feasibility of these optimized conditions for substrates bearing α-alkyl groups, paving the way for the high-yield synthesis of compounds like this compound.

While the primary method for synthesizing α,α-disubstituted-α-isocyano esters involves the alkylation of α-isocyano esters, the optimization of these reactions often involves careful selection of the base, solvent, and alkylating agent, especially when dealing with the formation of sterically congested quaternary centers. Phase-transfer catalysis is another powerful technique that has been employed for the asymmetric synthesis of related α,α-disubstituted α-cyanoacetates, offering a pathway to enantiomerically enriched products under mild conditions.

Reactivity and Mechanistic Investigations of Tert Butyl 2 Isocyano 2 Methylpropanoate

Multicomponent Reactions (MCRs) as a Cornerstone of its Reactivity

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are a hallmark of efficiency and atom economy in modern organic synthesis. nih.govmdpi.com For tert-butyl 2-isocyano-2-methylpropanoate, MCRs represent the most significant and widely explored area of its chemical reactivity. The unique electronic and steric properties of this isocyanide make it a valuable component in constructing complex molecular architectures, particularly in the Ugi and Passerini reactions. wikipedia.orgnih.gov

Ugi Reaction Pathways and Applications

The Ugi four-component reaction (U-4CR) is a powerful tool for generating α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. orgsyn.org This reaction is central to the application of this compound in combinatorial chemistry and drug discovery.

In the Ugi reaction, this compound serves as the crucial isocyanide component. It participates in the key bond-forming step by attacking the intermediate iminium ion (formed from the condensation of the amine and carbonyl compound), ultimately leading to the formation of a highly substituted dipeptide-like scaffold. The presence of the quaternary center and the tert-butyl ester group in the isocyanide leads to the direct synthesis of sterically hindered α,α-disubstituted amino acid derivatives, which are of significant interest in medicinal chemistry. nih.gov

The utility of this compound and its analogs is demonstrated by its compatibility with a wide range of other reactants in the Ugi condensation. The reaction generally tolerates diversity in all three other components. A variety of aldehydes (aliphatic and aromatic), primary amines, and carboxylic acids can be successfully employed, leading to a vast library of potential products from a small set of starting materials. The reaction's broad substrate scope makes it an ideal tool for generating molecular libraries for high-throughput screening. mdpi.comrug.nl

Below is an illustrative data table showing the scope of the Ugi reaction with an α,α-disubstituted α-isocyano ester like ethyl 2-isocyano-2-methylpropanoate.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Yield (%) |

| Benzaldehyde | Benzylamine | Acetic Acid | Ethyl 2-isocyano-2-methylpropanoate | High |

| Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | Ethyl 2-isocyano-2-methylpropanoate | Good-High |

| Formaldehyde | Aniline | Propionic Acid | Ethyl 2-isocyano-2-methylpropanoate | Moderate-High |

| 4-Nitrobenzaldehyde | Benzylamine | Acetic Acid | Ethyl 2-isocyano-2-methylpropanoate | Good |

Note: Yields are generalized based on typical Ugi reactions involving similar substrates.

The generally accepted mechanism of the Ugi reaction begins with the rapid and reversible formation of an imine from the aldehyde and amine components. mdpi.com This is followed by protonation by the carboxylic acid to form a highly electrophilic iminium ion.

The crucial step involving the alpha-isocyano ester is the nucleophilic attack of the isocyanide carbon atom on the iminium ion. This α-addition generates a nitrilium ion intermediate. The carboxylate anion then traps this highly reactive intermediate, forming an O-acyl-isoamide adduct. The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which yields the stable α-acylamino amide final product. mdpi.com The entire sequence is a highly efficient, one-pot process that rapidly builds molecular complexity.

Passerini Reaction Strategies

The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide chemistry, combining an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org It is one of the first and most fundamental isocyanide-based MCRs. walisongo.ac.id

This compound readily integrates into the Passerini three-component coupling, where it again serves as the isocyanide component. This reaction provides a direct route to α-acyloxy carboxamides, which are valuable synthetic intermediates and can be found in various natural products and pharmaceuticals. researchgate.net The reaction is typically performed in aprotic solvents and at high concentrations of reactants. organic-chemistry.org

The mechanism is believed to proceed through a cyclic, non-ionic transition state, where hydrogen bonding plays a key role. organic-chemistry.org The isocyanide, carbonyl compound, and carboxylic acid are thought to assemble before the key C-C bond formation occurs. The reaction of this compound in a P-3CR directly incorporates the sterically demanding α,α-dimethyl-α-(tert-butoxycarbonyl)methyl group into the final product.

The following data table illustrates the expected outcomes of the Passerini reaction with various substrates using an α,α-disubstituted α-isocyano ester.

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product Yield (%) |

| Benzaldehyde | Acetic Acid | Ethyl 2-isocyano-2-methylpropanoate | High |

| Acetone | Benzoic Acid | Ethyl 2-isocyano-2-methylpropanoate | Moderate |

| Cyclohexanone | Formic Acid | Ethyl 2-isocyano-2-methylpropanoate | Good |

| 3-Phenylpropanal | Acetic Acid | Ethyl 2-isocyano-2-methylpropanoate | High |

Note: Yields are generalized based on typical Passerini reactions involving similar substrates.

Tandem and Domino Processes Involving Passerini Adducts

The α-acyloxy carboxamide products derived from the Passerini reaction, involving isocyanides like this compound, are versatile intermediates for subsequent chemical transformations, enabling the construction of complex molecular architectures through tandem or domino processes. These sequences leverage the functional groups installed by the initial multicomponent reaction (MCR) to trigger further bond-forming events, often leading to the formation of heterocyclic structures and peptide-like molecules. researchgate.netbeilstein-journals.org

One notable strategy involves post-condensation modifications of the Passerini adduct. For instance, by choosing appropriate functional groups on the starting materials, the Passerini product can undergo subsequent cyclization reactions. researchgate.net Isocyanoacetates, a class of compounds to which this compound belongs, are particularly valuable in MCRs for accessing biochemically relevant compounds, including a variety of nitrogen heterocycles. researchgate.netvu.nl

A specific example of a tandem process involves an initial Passerini three-component reaction (P-3CR) to form a linear depsipeptide-like product. This product can then be subjected to further transformations. In a documented sequence, a carboxylic acid was generated from a related structure via N-alkylation with tert-butyl 2-bromoacetate followed by deprotection. beilstein-journals.org This newly formed carboxylic acid could then participate in a second MCR, such as another Passerini or an Ugi reaction, demonstrating a sequential multicomponent approach to complex molecules. beilstein-journals.org While specific examples detailing the use of this compound in such tandem processes are not extensively documented, the reactivity of related α-isocyano esters suggests its high potential as a substrate in similar domino, sequential, or tandem MCR strategies.

Influence of the Tert-butyl Ester on Reaction Dynamics

The reaction dynamics of multicomponent reactions like the Passerini reaction are significantly influenced by the steric and electronic properties of the substrates, including the isocyanide component. For this compound, the presence of the bulky tert-butyl ester group, in addition to the quaternary α-carbon, is expected to play a crucial role in the reaction kinetics.

The generally accepted mechanism for the Passerini reaction is a third-order process, being first order in each of the three components: the isocyanide, the carbonyl compound, and the carboxylic acid. researchgate.netscielo.br It is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. scielo.br This mechanism is favored in apolar solvents.

The steric bulk of the tert-butyl group is a well-known modulator of reactivity. In the case of this compound, the steric hindrance is substantial, arising from both the tert-butyl group on the ester and the two methyl groups on the α-carbon. This steric congestion at the reactive isocyano carbon can hinder its approach to the carbonyl component, potentially slowing the rate-determining nucleophilic attack. This effect is consistent with observations in other isocyanide reactions where sterically demanding groups decrease reaction rates.

Electronically, the ester group is electron-withdrawing, which can also affect the nucleophilicity of the isocyanide carbon. This combination of significant steric hindrance and electronic effects on the isocyanide component likely results in slower reaction kinetics for this compound compared to less sterically hindered and electronically different isocyanides such as simple alkyl or aryl isocyanides.

Other Isocyanide-Based Multicomponent Cyclizations (e.g., Groebke-Blackburn-Bienaymé reaction if applicable)

Beyond the Passerini and Ugi reactions, isocyanides are key reactants in a variety of other multicomponent cyclizations. Among the most prominent is the Groebke-Blackburn-Bienaymé (GBB) reaction. This powerful three-component reaction involves the condensation of a heterocyclic amidine, an aldehyde, and an isocyanide to efficiently produce fused heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and related structures.

The GBB reaction typically utilizes simple isocyanides, for example, tert-butyl isocyanide or tosylmethyl isocyanide (TosMIC). The reaction mechanism involves the initial formation of an imine from the amidine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular [4+1] cycloaddition followed by tautomerization yields the final heterocyclic product.

The applicability of more complex isocyanides like this compound in the GBB reaction is not widely reported in the literature. The significant steric bulk associated with the quaternary α-carbon and the tert-butyl ester group may present a substantial kinetic barrier for the nucleophilic attack on the iminium intermediate, which is a key step in the GBB mechanism. This steric hindrance could potentially inhibit the reaction or lead to significantly lower yields compared to less encumbered isocyanides. Therefore, while the GBB reaction is a cornerstone of isocyanide-based MCRs, its scope may be limited with respect to highly substituted α-isocyano esters.

Cycloaddition Chemistry

[4+1] Cycloadditions for Heterocyclic Ring Formation

Isocyanides are well-established as effective C1 synthons in cycloaddition reactions, particularly in [4+1] cycloadditions, where they react with a four-atom component to construct a five-membered ring. This reactivity allows for the direct synthesis of a variety of heterocyclic systems.

A notable example of this reaction class is the synthesis of 5-aminoisoxazoles. In this process, the isocyanide acts as the one-carbon component, reacting with an α-haloketone oxime, which serves as the four-atom component. The reaction proceeds in the presence of a base, such as sodium carbonate, to afford the substituted 5-aminoisoxazole products. nih.gov This transformation highlights the utility of the isocyano group in constructing the C-N bond within the final heterocycle.

| Reactant 1 | Reactant 2 | Base | Product | Ref |

| Isocyanide (R-NC) | α-Haloketone Oxime | Na₂CO₃ | 5-Aminoisoxazole | nih.gov |

While this specific reaction has been documented, the broader application of α-isocyano esters like this compound in [4+1] cycloadditions is an area that warrants further exploration. The electronic and steric nature of the substituent on the isocyanide can influence the efficiency and scope of these cycloaddition reactions.

Synthesis of Diverse Heterocycles from Alpha-Isocyano Esters

The unique reactivity of the isocyano group, particularly in α-isocyano esters, enables its use in the synthesis of a wide array of heterocyclic compounds.

Isoxazolines

The direct synthesis of the isoxazoline (B3343090) core from the isocyanide functionality is not a common transformation. However, as discussed in the preceding section, isocyanides can be used to synthesize specific derivatives, such as 5-aminoisoxazoles, through a [4+1] cycloaddition pathway with α-haloketone oximes. nih.gov Other synthetic routes to isoxazolines typically involve different starting materials and reaction types, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or the [4+1] annulation of nitrosoalkenes with sulfur ylides. nih.govorganic-chemistry.org

Imidazoles

While the direct use of this compound for imidazole (B134444) synthesis is not extensively documented, related α-isocyano compounds are precursors to various nitrogen-containing heterocycles. For instance, α-isocyano esters and amides have been shown to undergo a base-catalyzed hydrazination/cyclization cascade to form 1,2,4-triazolines. us.es Furthermore, other isocyanides, such as TosMIC, are widely used to synthesize 2-oxazolines, which are themselves valuable intermediates that can be converted into imidazoles in a subsequent step. This suggests that α-isocyano esters are viable building blocks for five-membered heterocycles, even if the pathway is not always direct.

Benzothiazoles

Recent advancements have demonstrated that the isocyanide moiety is a competent precursor for the synthesis of the benzothiazole (B30560) ring system. One innovative approach involves the visible light-mediated reaction of isocyanides with acyl peroxides. In this process, an aryl or alkyl radical, generated from the peroxide, attacks the isocyanide to form an imidoyl radical. This key intermediate can then undergo an intramolecular cyclization to afford the benzothiazole product. organic-chemistry.org

Another powerful method relies on the radical cyclization of 2-isocyanoaryl thioethers. This transformation can be initiated to construct the thiazole (B1198619) ring fused to the benzene (B151609) core, providing a direct route to substituted benzothiazoles. researchgate.net These radical-based strategies represent a significant departure from traditional condensation methods and expand the synthetic utility of isocyanides for constructing important sulfur- and nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful platform for activating the isocyanide group in this compound, enabling a range of transformations that are otherwise difficult to achieve. Palladium catalysis, in particular, has been extensively used for isocyanide insertion reactions, leading to the formation of amides, ketones, and various heterocyclic systems. frontiersin.org

A prominent application is in palladium-catalyzed three-component reactions. For example, 5-(2-chloroquinolin-3-yl) oxazoles can be reacted with an isocyanide and water in the presence of a palladium catalyst to afford 3-(oxazol-5-yl)quinoline-2-carboxamides. frontiersin.org This reaction proceeds via oxidative addition of the palladium catalyst to the C-Cl bond, followed by isocyanide insertion into the palladium-carbon bond and subsequent nucleophilic attack by water to yield the amide product. The scope of this reaction has been explored with various isocyanides, demonstrating its utility in generating complex, functionalized heterocyclic structures.

Table: Palladium-Catalyzed Synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides

| Isocyanide | Yield (%) |

|---|---|

| Cyclohexyl isocyanide | 75 |

| tert-Butyl isocyanide | 71 |

| Benzyl (B1604629) isocyanide | 68 |

| Ethyl isocyanoacetate | 65 |

(Data sourced from frontiersin.org)

Beyond three-component couplings, palladium-catalyzed cascade reactions involving isocyanide insertion have been developed for the synthesis of nitrogen heterocycles like isoindolin-1-ones and isoquinolin-1(2H)-ones. frontiersin.org These transformations highlight the capacity of transition metal catalysis to orchestrate complex bond-forming sequences involving the versatile isocyanide functional group, a reactivity profile that is applicable to α-isocyano esters such as this compound.

Palladium-Catalyzed Processes for C-C Bond Formation

While specific studies on this compound are limited, its reactivity in palladium-catalyzed C-C bond formation can be inferred from the well-established chemistry of related isocyanides, particularly tert-butyl isocyanide. These reactions are pivotal in organic synthesis for constructing complex molecular frameworks. organic-chemistry.orgresearchgate.netmdpi.com

Palladium catalysts are known to facilitate the insertion of isocyanides into various bonds, leading to the formation of new carbon-carbon bonds. A plausible mechanistic cycle for a palladium-catalyzed cross-coupling reaction involving an aryl halide and this compound would likely commence with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by the coordination and subsequent migratory insertion of the isocyanide into the palladium-carbon bond. The resulting imidoyl-palladium complex can then undergo further reactions, such as transmetalation with an organometallic reagent, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nobelprize.org

A notable application of this reactivity is in carbonylative-type coupling reactions where the isocyanide serves as a carbon monoxide surrogate. For instance, in a palladium-catalyzed carbonylative Sonogashira coupling, tert-butyl isocyanide has been successfully employed to couple aryl bromides with terminal alkynes, yielding alkynyl imines. organic-chemistry.org These imines can be subsequently hydrolyzed to afford the corresponding alkynones. The reaction is tolerant of a wide array of functional groups on both the aryl bromide and the alkyne. organic-chemistry.org

| Catalyst System | Base | Solvent | Product Type | Yield (%) |

| Pd(OAc)₂/DPEPhos | Cs₂CO₃ | DMSO | Alkynyl Imine | up to 96 |

This interactive data table showcases typical conditions for a palladium-catalyzed carbonylative Sonogashira coupling using a tert-butyl isocyanide, analogous to the isocyano group in this compound.

Radical Mediated Reactions (e.g., Tin-Free Radical Alkylations)

The isocyanide functionality is also susceptible to attack by radical species. Radical-mediated reactions offer a powerful and often complementary approach to traditional ionic reactions for C-C bond formation. In the context of this compound, the isocyano group can act as a radical acceptor.

Tin-free radical alkylations are of particular interest due to the environmental and toxicological concerns associated with organotin reagents. libretexts.org In a typical process, a radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP), generates a carbon-centered radical from a suitable precursor. This radical can then add to the terminal carbon of the isocyanide group of this compound to form a new radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or participate in subsequent cyclization or intermolecular reactions to form the final product.

Research on related systems has shown that radicals generated from various sources can add to isocyanides, leading to trifunctionalized products. mdpi.com For example, a radical can add to an alkene, and the resulting radical can then be trapped by an isocyanide. While specific examples with this compound are not extensively documented, the general reactivity pattern of isocyanides suggests its potential in such transformations. rsc.orgmdpi.comprinceton.edu

Exploration of Coordination Chemistry and Ligand Properties

The isocyanide group in this compound can act as a ligand, coordinating to transition metals through its terminal carbon atom. openstax.orgpressbooks.pub The lone pair of electrons on the carbon makes it a good σ-donor, while the π* orbitals can accept electron density from the metal, leading to π-backbonding. This dual electronic nature allows isocyanides to stabilize metals in various oxidation states.

The coordination of this compound to a metal center would be analogous to that of other isocyanides. The steric bulk of the tert-butyl and the ester groups would likely influence the coordination number and geometry of the resulting metal complexes. These steric factors can be exploited to control the reactivity and selectivity of catalytic processes.

Reactions Involving the Ester Functionality

The tert-butyl ester group of this compound is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis and Transesterification of the Tert-butyl Ester

The tert-butyl ester is known to be relatively stable under basic conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid. This differential reactivity allows for selective deprotection in the presence of other ester groups that are more sensitive to base.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or a specific enzyme catalyst. nih.gov The use of different alcohols allows for the introduction of various ester functionalities, which can be useful for modifying the physical and chemical properties of the molecule. rsc.org

| Reaction Type | Reagents | Product |

| Hydrolysis | H₃O⁺ | 2-isocyano-2-methylpropanoic acid |

| Transesterification | R'OH, H⁺ or Enzyme | Alkyl 2-isocyano-2-methylpropanoate |

This interactive data table summarizes the hydrolysis and transesterification reactions of the tert-butyl ester functionality.

Nucleophilic Attack and Ester Cleavage Modulations

The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles. However, the steric hindrance provided by the tert-butyl group makes direct nucleophilic acyl substitution challenging under standard conditions. wwnorton.com Cleavage of the tert-butyl ester often proceeds via an SN1-type mechanism involving the formation of a stable tert-butyl cation under acidic conditions.

Alternative methods for the cleavage of tert-butyl esters that avoid strongly acidic conditions have been developed, which could be applicable to this compound. These methods can be important when other acid-sensitive functional groups are present in the molecule.

Intramolecular Cyclizations Triggered by Ester Reactivity

Applications in Advanced Organic Synthesis and Chemical Biology Research

Building Block for Complex Natural Product and Derivative Synthesis

The isocyano functional group is a key feature in a variety of natural products derived from both terrestrial and marine organisms. researchgate.netresearchgate.net Tert-butyl 2-isocyano-2-methylpropanoate serves as a crucial building block for the synthesis of complex natural products and their derivatives, particularly those containing the challenging α,α-disubstituted amino acid motif. The construction of such all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.govresearchgate.net

The utility of this reagent lies in its ability to introduce a protected, sterically hindered amino acid precursor into a molecular framework. The tert-butyl ester and the isocyanide group can be readily converted into carboxylic acid and amine functionalities, respectively. This dual functionality allows for its incorporation into larger, more complex structures through strategic synthetic routes. For instance, α-ketoesters, which share structural similarities with the target compound's reactivity profile, are pivotal intermediates in the total synthesis of numerous natural products, participating in key bond-forming reactions like aldol (B89426) additions and Mannich reactions. beilstein-journals.org The principles derived from these syntheses underscore the potential of this compound as a cornerstone for constructing densely functionalized and sterically congested regions of natural product targets.

Modular Assembly of Peptide and Pseudopeptide Scaffolds

This compound is instrumental in the modular assembly of peptides and pseudopeptides, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions. nih.govwikipedia.org These reactions are highly valued in medicinal chemistry for their efficiency in generating peptide-like molecules (peptidomimetics) in a single step from multiple starting materials. beilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product. nih.govbeilstein-journals.org When this compound is used as the isocyanide component, it allows for the direct incorporation of an α,α-disubstituted amino acid unit into the peptide backbone. This is particularly significant because peptides containing such hindered amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, leading to improved bioavailability and therapeutic potential. nih.gov

Similarly, the Passerini three-component reaction (P-3CR) reacts a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org This reaction provides access to depsipeptides, which are peptide analogues containing ester linkages. The use of this compound in this context facilitates the creation of unique and structurally diverse pseudopeptide scaffolds. d-nb.info

Below is an interactive data table summarizing the role of this compound in these key multicomponent reactions for peptide synthesis.

| Reaction | Components | Product Scaffold | Key Feature Introduced |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide (Pseudopeptide) | α,α-Disubstituted Amino Acid Unit |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide (Depsipeptide) | Hindered α-Hydroxy-β-amino Acid Surrogate |

Design and Synthesis of Chiral Molecules and Quaternary Carbon Centers

The construction of stereochemically defined quaternary carbon centers is a central theme in modern organic synthesis due to their prevalence in biologically active molecules. researchgate.netnih.gov this compound is a premier tool for achieving this objective, offering pathways for both stereoselective and asymmetric synthesis.

Stereoselective Synthesis Utilizing Alpha-Isocyano Esters

Alpha-isocyano esters are valuable precursors for the synthesis of α,α-disubstituted α-amino acids. acs.org The α-proton of simpler isocyanoacetates is acidic and can be removed by a base to form a nucleophile that reacts with various electrophiles. In the case of this compound, which already possesses a quaternary center, its derivatives are accessed through other synthetic strategies. However, the principles of stereoselective synthesis are often demonstrated with related α-isocyano esters. For example, the metal-catalyzed asymmetric allylic alkylation of enolates derived from related esters allows for the enantioselective formation of quaternary carbon centers. nih.govcaltech.edu Subsequent hydrolysis of the isocyano group and the ester provides the chiral, non-proteinogenic amino acid.

Asymmetric Induction in Multicomponent Reactions

A powerful strategy for creating chiral molecules is the use of asymmetric multicomponent reactions. The Ugi and Passerini reactions, featuring this compound, can be rendered asymmetric to produce enantiomerically enriched products. This can be achieved in several ways:

Use of a Chiral Component: Employing a chiral amine, carboxylic acid, or aldehyde as one of the starting materials can induce diastereoselectivity in the final product.

Chiral Catalysis: The reaction can be performed in the presence of a chiral catalyst, such as a chiral Lewis acid or Brønsted acid, which coordinates to the substrates and directs the stereochemical outcome of the reaction.

For example, the Passerini reaction has been shown to exhibit enantioselectivity when a chiral catalytic system is used, allowing for the synthesis of α-acyloxy amides with high enantiomeric excess. wikipedia.org This approach provides a direct and efficient route to complex chiral molecules bearing a quaternary center from simple, achiral precursors.

Precursor for Pharmacologically Relevant Heterocyclic Frameworks

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Isocyanide-based multicomponent reactions are exceptionally well-suited for the synthesis of diverse heterocyclic scaffolds, as the initial MCR product is often primed for a subsequent intramolecular cyclization reaction. beilstein-journals.org

The Ugi reaction with this compound can be designed to produce linear precursors that, upon treatment with acid or base, or through a planned thermal reaction, cyclize to form various heterocycles. For instance, by choosing bifunctional starting materials (e.g., levulinic acid, which contains both a ketone and a carboxylic acid), the Ugi reaction can directly yield heterocyclic products like 2-pyrrolidones in a one-pot process. beilstein-journals.org

Research has demonstrated that α-substituted-α-isocyanoesters can participate in reactions that form pharmacologically relevant frameworks such as 4H-benzo[e] nih.govbeilstein-journals.orgoxazines. acs.org Other IMCRs, like the Groebke-Blackburn-Bienaymé (GBB) reaction, are specifically designed for the synthesis of fused imidazopyridines and related heterocycles. The versatility of the isocyanide group makes it a key component in strategies aimed at the rapid construction of such important molecular architectures.

The following table showcases examples of heterocyclic frameworks accessible through reactions involving isocyanides.

| Heterocyclic Framework | Synthetic Strategy | Key Reaction Type |

| Pyrrolidines | Joullié–Ugi Reaction | Multicomponent Reaction |

| Oxazoles / Thiazoles | Thio-Ugi Reaction followed by cyclization | Multicomponent Reaction |

| 4H-Benzo[e] nih.govbeilstein-journals.orgoxazines | Conjugate addition/cyclization | Cycloaddition |

| Tetrazoles | Passerini-tetrazole reaction | Multicomponent Reaction |

Contributions to Diversified Compound Library Generation for Screening

The demand for new therapeutic agents has driven the development of chemical technologies that can rapidly generate large numbers of diverse, drug-like molecules. nih.gov Multicomponent reactions, particularly isocyanide-based MCRs, are a cornerstone of diversity-oriented synthesis and are widely used in the pharmaceutical industry to build compound libraries for high-throughput screening. beilstein-journals.orgrug.nl

This compound is an ideal building block for this purpose. Its role as one component in a four-part Ugi reaction allows for immense structural diversification. By systematically varying the other three components (aldehyde, amine, and carboxylic acid), a vast chemical space can be explored from a small set of starting materials. This combinatorial approach enables the efficient production of libraries containing thousands of unique compounds. nih.gov

A notable application is the synthesis of libraries of potential enzyme inhibitors. For example, an Ugi-based strategy was employed to create a library of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as potential non-covalent inhibitors of the SARS-CoV 3CL protease. The isocyanide component, in this case, tert-butyl isocyanide, is structurally related and demonstrates the principle of using isocyanides to build molecular diversity around a core scaffold. The resulting library can then be screened to identify hit compounds with desired biological activity, which can be further optimized into lead drug candidates.

Computational and Theoretical Studies on Tert Butyl 2 Isocyano 2 Methylpropanoate Reactivity

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of tert-butyl 2-isocyano-2-methylpropanoate and how its shape influences its properties and reactivity. The molecule's structure is dominated by significant steric hindrance, primarily due to the bulky tert-butyl group and the gem-dimethyl groups attached to the quaternary α-carbon.

Conformational analysis focuses on the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. unicamp.br The stability of these conformers is dictated by various factors, including torsional strain (from eclipsing bonds) and steric strain (from non-bonded atoms being too close). unicamp.br For this compound, the most critical bond for conformational analysis is the Cα-C(O) bond.

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. lumenlearning.com Its presence forces adjacent groups into specific orientations to minimize van der Waals repulsion. Molecular mechanics and quantum mechanics calculations would be employed to map the potential energy surface as a function of dihedral angles. It is predicted that the lowest energy conformation would arrange the bulky tert-butyl ester group and the isocyanide group to maximize their separation in space, likely adopting a staggered arrangement relative to the substituents on the quaternary carbon. The large size of the tert-butyl group can lock the molecule into a limited set of low-energy conformations, thereby reducing its conformational flexibility. lumenlearning.com This restricted rotation can have profound implications for the molecule's reactivity, as it may limit the accessibility of the reactive isocyanide center.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and model reaction pathways. researchgate.netmdpi.com For this compound, DFT calculations can elucidate the mechanisms of reactions in which it participates, such as multicomponent reactions (e.g., Passerini and Ugi reactions) where isocyanides are key reactants.

DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying transition states (the highest energy points on a reaction coordinate) and intermediates. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the reaction rate. mdpi.com

A theoretical DFT study on a reaction involving this compound would typically involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating thermodynamic properties like Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product minima.

For example, in a hypothetical Passerini reaction, DFT could be used to model the stepwise or concerted nature of the C-C bond formation and acyl transfer steps. The calculations would reveal how the steric bulk of the tert-butyl and gem-dimethyl groups affects the activation barriers, potentially favoring one stereochemical outcome over another or hindering the reaction altogether compared to less bulky isocyanides.

Analysis of Electronic Structure and Bonding in the Isocyanide Group

The isocyanide functional group (–N⁺≡C⁻) has a unique electronic structure that dictates its reactivity. It is best described by two main resonance structures:

Structure A: A zwitterionic structure with a triple bond between nitrogen and carbon, a positive charge on nitrogen, and a negative charge and a lone pair on the terminal carbon.

Structure B: A carbene-like structure with a double bond between nitrogen and carbon and two lone pairs on the terminal carbon.

General resonance structures of an isocyanide. wikipedia.org

This dual character is key to its chemistry. The nucleophilic character arises from the lone pair on the carbon atom (Structure A), while the carbene-like nature (Structure B) allows it to undergo insertion reactions. The C-N bond length in isocyanides is typically around 1.16 Å. wikipedia.org

In this compound, the surrounding alkyl groups (tert-butyl and methyl) are electron-donating through inductive effects. This donation of electron density can influence the electronic properties of the isocyanide group, potentially increasing the nucleophilicity of the terminal carbon. The linear geometry of the C-N-C unit is a characteristic feature of isocyanides. wikipedia.org DFT calculations, such as Natural Bond Orbital (NBO) analysis, could be used to quantify the charge distribution and orbital interactions within the molecule, providing a more detailed picture of its electronic structure.

Prediction of Selectivity and Reactivity Profiles

Computational chemistry offers tools to predict how a molecule will react and where it will react. For this compound, predicting its reactivity profile is complicated by the extreme steric hindrance around the isocyanide carbon.

Conceptual DFT provides reactivity indices that can predict chemical behavior:

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point when an electron is added or removed. The Fukui function for electrophilic attack (f⁻) can identify the most nucleophilic site in a molecule. For an isocyanide, the highest value of f⁻ is expected on the terminal carbon atom, confirming it as the primary site for reaction with electrophiles. chemrxiv.org

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack. For the isocyanide, the most negative potential would be localized on the terminal carbon's lone pair.

The steric hindrance of the tert-butyl and gem-dimethyl groups will play a dominant role in controlling selectivity. While the isocyanide carbon is electronically activated for nucleophilic attack, its accessibility is severely limited. Computational models can quantify this steric hindrance. For instance, calculating the "buried volume" of the functional group can provide a percentage of the sphere around the atom that is occupied by the rest of the molecule. This steric factor would likely lead to a significantly lower reaction rate compared to less hindered isocyanides like tert-butyl isocyanide. wikipedia.org It may also favor reactions with smaller, less demanding electrophiles.

Spectroscopic Characterization in Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)

While experimental in nature, the prediction and interpretation of spectroscopic data are heavily reliant on theoretical models and are crucial for elucidating reaction mechanisms. Computational methods can predict spectroscopic properties, which can then be compared to experimental data to confirm structures of intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be characterized by distinct singlets for the tert-butyl group (9H) and the gem-dimethyl groups (6H). The chemical shift of the tert-butyl protons is typically around 1.3-1.5 ppm. nih.govnih.gov

¹³C NMR: The isocyanide carbon is a key diagnostic peak, typically appearing in the range of 155-170 ppm. wikipedia.org The quaternary α-carbon and the carbonyl carbon of the ester would also have characteristic chemical shifts. The carbon of the tert-butyl group appears around 80-85 ppm, while its methyl carbons are found near 28-30 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to fragmentation. A prominent fragmentation pathway would be the loss of the stable tert-butyl cation ([M-57]⁺). Other fragments corresponding to the loss of the isocyano group or parts of the ester functionality would help confirm the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. nih.govmdpi.com

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanide is the strong and sharp absorption band corresponding to the N≡C stretching vibration, which appears in the range of 2110–2165 cm⁻¹. wikipedia.org The spectrum would also show a strong C=O stretch for the ester group around 1730-1750 cm⁻¹.

By using techniques like in-situ NMR or rapid MS analysis during a reaction, transient intermediates can be detected. Comparing their spectroscopic signatures to computationally predicted spectra can provide strong evidence for a proposed reaction mechanism.

The table below summarizes the expected spectroscopic data for this compound based on typical values for its functional groups.

| Spectroscopic Technique | Functional Group/Proton Environment | Expected Chemical Shift / Frequency / m/z | Notes |

|---|---|---|---|

| ¹³C NMR | Isocyanide (-N≡C) | 155-170 ppm | Broad due to quadrupolar coupling with ¹⁴N. |

| Ester Carbonyl (C=O) | 170-175 ppm | Characteristic for esters. | |

| Quaternary Ester Carbon (-O-C(CH₃)₃) | 80-85 ppm | Typical for a tert-butyl ester oxygen-linked carbon. | |

| Quaternary Alpha Carbon (-C(CH₃)₂) | ~60-70 ppm | Shift influenced by both isocyanide and ester groups. | |

| ¹H NMR | tert-Butyl Protons (-C(CH₃)₃) | ~1.5 ppm | Singlet, integrating to 9 protons. |

| gem-Dimethyl Protons (-C(CH₃)₂) | ~1.4 ppm | Singlet, integrating to 6 protons. | |

| IR Spectroscopy | Isocyanide Stretch (-N≡C) | 2110–2165 cm⁻¹ | Strong, sharp absorption. |

| Ester Stretch (C=O) | 1730–1750 cm⁻¹ | Strong absorption. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | 183.126 | Calculated for C₁₀H₁₇NO₂. |

| Major Fragment | [M-57]⁺ | Loss of tert-butyl cation (C₄H₉⁺). |

Future Perspectives and Research Directions

Development of Novel Catalytic Systems for Enhanced Transformations

The versatility of isocyanides in multicomponent reactions (MCRs) like the Passerini and Ugi reactions is well-established. Future research will likely focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of transformations involving Tert-butyl 2-isocyano-2-methylpropanoate.

Key research thrusts include:

Asymmetric Catalysis: The development of chiral Lewis acids and other enantioselective catalysts will be crucial for producing stereochemically defined molecules, which is of paramount importance in medicinal chemistry.

Metal-Based Catalysis: Exploration of catalysts based on earth-abundant metals and novel organometallic complexes could lead to more cost-effective and sustainable synthetic methods. For instance, indium(III) has shown promise in promoting Passerini-type reactions involving alcohols. wikiwand.com Similarly, immobilized rhodium catalysts have been effective in flow chemistry applications for carbene insertion reactions.

Nanocatalysts: The use of nanoparticles, such as those made of titanium dioxide (TiO2) or zinc oxide (ZnO), offers advantages like high surface area and recyclability, aligning with green chemistry principles. escholarship.org

Biocatalysis: Engineering enzymes to accept isocyanides as substrates could open up new biosynthetic pathways for creating complex molecules under mild, aqueous conditions.

Table 1: Promising Catalytic Systems for Isocyanide Transformations :--|:--|:-- | Catalyst Type | Examples | Potential Application | | Lewis Acids | ZrCl₄, Yb(OTf)₃, InCl₃ escholarship.org | Enhancing electrophilicity in multicomponent reactions. | | Brønsted Acids | p-Toluenesulfonic acid, Acetic acid escholarship.org | General acid catalysis for condensations like the Groebke-Blackburn reaction. | | Nanoparticles | TiO₂ NPs, ZnO NPs, CuFe₂O₄@SiO₂-SO₃H escholarship.org | Heterogeneous catalysis for improved recovery and reusability. | | Organometallic | Immobilized Rhodium Catalysts | Carbene and nitrene insertion reactions, particularly in flow systems. | | Chiral Catalysts | Chiral Carboxylic Acids, Chiral Lewis Acids wikiwand.com | Asymmetric synthesis to control stereochemistry. |

Exploration of Green Chemistry Principles in Synthesis and Application

Future research will increasingly prioritize the alignment of synthetic methodologies for this compound with the principles of green chemistry. The goal is to minimize environmental impact by improving atom economy, reducing waste, and using less hazardous materials.

Key areas for development include:

Atom Economy: Multicomponent reactions are inherently atom-economical as they combine three or more reactants into a single product. acs.org Future work will aim to design new MCRs that maximize the incorporation of all starting materials into the final structure.

Greener Solvents: A significant push will be made to replace hazardous solvents like dichloromethane (B109758) with more benign alternatives such as water, ionic liquids, or biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). escholarship.orgfishersci.pt

Catalyst-Free Reactions: Designing reaction conditions, potentially using microwave irradiation or high pressure, that proceed efficiently without a catalyst would eliminate waste associated with catalyst synthesis and removal. escholarship.org

Renewable Feedstocks: Investigating synthetic routes that begin from renewable biomass sources rather than petrochemical feedstocks will be a long-term goal for sustainable production.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of isocyanide chemistry into automated and continuous flow platforms represents a significant leap forward in synthetic efficiency and safety. mdpi.com Isocyanides like this compound are ideal candidates for this technology due to the often-unpleasant odor and toxicity of volatile isocyanides, which can be effectively contained in a closed flow system. nih.gov

Future perspectives in this area include:

On-Demand Synthesis: Flow chemistry enables the synthesis of isocyanides and their immediate use in subsequent reactions. nih.gov This "just-in-time" approach avoids the need to store potentially unstable or hazardous intermediates and allows for safer handling.

High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of substrates, catalysts, and reaction conditions, accelerating the discovery of new reactions and the optimization of existing ones. mdpi.com

Process Scalability: Continuous flow processes are often more easily and safely scaled up than traditional batch reactions. This is particularly advantageous for the industrial production of pharmaceuticals or other high-value chemicals derived from isocyanide building blocks. The ability to precisely control parameters like temperature, pressure, and residence time in flow reactors can lead to higher yields and purity. nih.gov

Expansion of Applications in Functional Materials and Supramolecular Chemistry

The unique electronic and steric properties of this compound make it an attractive building block for advanced materials. Its ability to act as a ligand for transition metals and participate in polymerization reactions opens up new avenues in materials science. wikipedia.org

Future research will likely explore:

Functional Polymers: Isocyanide-based multicomponent polymerizations (MCPs) are a powerful tool for creating functional polymers with well-defined structures. acs.orgchemrxiv.org By incorporating functional pendants, polymers with novel optical or electronic properties, such as aggregation-induced emission, can be synthesized. acs.orgnih.gov The Passerini and Ugi reactions can be adapted to produce novel reactive monomers for use in controlled polymerization techniques like RAFT. rsc.org

Metal-Organic Frameworks (MOFs): Isocyanides are effective ligands for creating coordination networks with low-valent metal centers. escholarship.org These isocyanide coordination networks (ISOCNs) are a new class of MOFs with potential applications in catalysis, gas storage, and sensing. The steric bulk of the tert-butyl group can be exploited to create low-coordinate, unsaturated metal nodes within the framework. escholarship.org

Supramolecular Assemblies: The isocyano group can participate in the formation of complex, self-assembled structures. For example, helical poly(isocyanide)s can be functionalized with recognition motifs that drive assembly through hydrogen bonding or metal coordination, mimicking the hierarchical structures of biopolymers like proteins. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of isocyanide chemistry and biology is a fertile ground for innovation, particularly in drug discovery and chemical biology. The scaffolds produced from reactions involving this compound are often relevant to medicinal chemistry.

Promising future directions include:

Drug Discovery: Multicomponent reactions are a cornerstone of diversity-oriented synthesis for building libraries of complex, drug-like small molecules. wikiwand.com Products derived from isocyanides have shown bioactivity as kinase inhibitors, antibacterials, and topoisomerase II inhibitors. acs.org Automated synthesis platforms can accelerate the generation of these libraries for biological screening.

Bioconjugation: The reactivity of the isocyanide group could be harnessed for bioconjugation reactions, such as labeling proteins or other biomolecules, although this application is less explored than for other functional groups.

Chemical Probes: The synthesis of fluorescent probes and other molecular tools for studying biological systems is another promising area. For instance, imidazopyridine derivatives synthesized via MCRs with tert-butyl isocyanide exhibit interesting photophysical properties. escholarship.org

Bioinspired Materials: The unique properties of the tert-butyl group, which has relevance in natural biosynthetic pathways, can be combined with the reactivity of the isocyanide to create novel biomimetic systems and materials. wikipedia.org The Ugi multicomponent synthesis of the anesthetic Lidocaine is a prime example of how this chemistry can be applied to biologically active targets. nih.gov

Q & A

Basic: What are the key synthetic routes for tert-butyl 2-isocyano-2-methylpropanoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves tert-butyl esterification of amino acid derivatives. For example, tert-butyl chloroformate reacts with 2-amino-2-methylpropanoate precursors in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) . Reaction temperature and solvent choice significantly impact yield: lower temperatures (0–5°C) minimize side reactions, while THF enhances solubility of intermediates. Industrial-scale methods, such as continuous flow microreactors, improve efficiency but require optimization of residence time and reagent stoichiometry .

Basic: What safety protocols are critical when handling tert-butyl derivatives in the lab?

Methodological Answer:

Tert-butyl compounds require strict safety measures due to flammability and instability. Key protocols include:

- Storage: Tightly sealed containers in cool (<10°C), ventilated areas, away from heat sources .

- Handling: Use non-sparking tools, grounded metal containers, and explosion-proof equipment to prevent static ignition .

- Waste Disposal: Neutralize reactive intermediates (e.g., isocyanides) with aqueous sodium bisulfite before disposal.

Advanced: How can dynamic NMR spectroscopy resolve conformational ambiguities in tert-butyl-containing systems?

Methodological Answer:

Dynamic low-temperature NMR (e.g., at –80°C) can "freeze" rotational conformers of tert-butyl groups in cyclic systems. For example, axial vs. equatorial positioning in chair conformations of hexahydrotriazinanes was confirmed using 2D NOESY and variable-temperature ¹H NMR . Coupled with DFT calculations (including explicit solvent models), this method explains solvent-dependent thermodynamic stability of conformers .

Advanced: What strategies address low yields in nucleophilic substitutions involving this compound?

Methodological Answer:

Low yields often stem from steric hindrance of the tert-butyl group. Mitigation strategies include:

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reactivity but may require inert atmospheres to prevent hydrolysis.

- Protecting Groups: Temporarily replace the isocyano group with Boc (tert-butoxycarbonyl) during sensitive steps, then deprotect with trifluoroacetic acid .

Basic: How does the tert-butyl group’s steric profile influence its role as a protecting group?

Methodological Answer:

The tert-butyl group provides steric protection to reactive sites (e.g., amines or carboxylic acids) due to its bulky, branched structure. This hinders nucleophilic attacks and stabilizes intermediates during multistep syntheses. For example, in peptide synthesis, tert-butyl esters resist base-mediated hydrolysis better than methyl esters, enabling selective deprotection .

Advanced: What computational methods predict solvent effects on tert-butyl group conformation?

Methodological Answer:

DFT calculations with implicit solvent models (e.g., PCM) often fail to capture tert-butyl conformational equilibria accurately. Explicit solvent modeling (e.g., including 3–5 water molecules) is necessary to replicate experimental NMR data. For instance, axial-to-equatorial shifts in triazinanes were only predicted when solvent interactions were explicitly included .

Basic: How is this compound characterized for purity and structural integrity?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) identifies impurities.

- Spectroscopy: ¹³C NMR confirms the tert-butyl signal at δ ~28 ppm, while IR detects the isocyano stretch at ~2150 cm⁻¹ .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 214.17 for C₉H₁₅NO₂) .

Advanced: How do batch vs. continuous flow systems compare in synthesizing tert-butyl esters?

Methodological Answer:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Residence Time | 12–24 hours | 2–5 minutes |

| Yield | 60–75% | 85–92% |

| Scalability | Limited by reactor size | Easily scalable via parallelization |

| Safety | Higher risk of exothermic events | Improved heat dissipation |

Advanced: What mechanistic insights explain unexpected byproducts in tert-butyl isocyanide reactions?

Methodological Answer:

Byproducts often arise from:

- Isocyanide Dimerization: Catalyzed by trace acids; mitigated by adding molecular sieves or weak bases (e.g., NaHCO₃) .

- Oxidative Degradation: Tert-butyl hydroperoxide (TBHP) impurities accelerate decomposition; pre-purify reagents via silica gel chromatography .

Basic: What are the applications of this compound in peptide chemistry?

Methodological Answer:

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS). Its isocyano group enables Ugi reactions to form peptide backbones, while the tert-butyl ester allows orthogonal deprotection under acidic conditions (e.g., HCl/dioxane) without affecting other functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.